molecular formula C21H18N2O6 B2512148 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate CAS No. 1210385-41-3

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate

Cat. No.: B2512148
CAS No.: 1210385-41-3
M. Wt: 394.383
InChI Key: HLHDBRQDVMAFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate is a synthetic small molecule designed for research use, integrating a hybrid structure with potential applications in anticancer drug discovery. This compound features a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked to an isoxazole ring, a structural framework identified in novel PARP1 (Poly(ADP-ribose) polymerase 1) inhibitor development . PARP1 is a well-established anticancer drug target that plays a critical role in DNA repair processes; its inhibition can potentiate chemo- and radio-therapy by suppressing repair pathways in cancer cells . The integration of the 1,4-benzodioxine and isoxazole scaffolds is significant, as these heterocycles are recognized for their unique electronic properties and structural stability, which contribute to strong interactions with enzymatic targets . The specific research value of this compound may lie in its potential as a lead structure for optimizing PARP1 inhibitory activity, based on the observed activity of its core components. Analogous compounds featuring the 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl structure have been synthesized and are utilized in medicinal chemistry research . Furthermore, isoxazole derivatives are actively investigated for their activity against breast cancer cell lines, including estrogen receptor-positive (ERα) models, through mechanisms that may involve inducing apoptotic cell death . Researchers can leverage this compound for structure-activity relationship (SAR) studies, scaffold hopping, and further chemical modifications to enhance potency and selectivity. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c24-20(12-22-21(25)14-4-2-1-3-5-14)28-13-16-11-18(29-23-16)15-6-7-17-19(10-15)27-9-8-26-17/h1-7,10-11H,8-9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHDBRQDVMAFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the cyclization of an appropriate oxime with an α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the alkylation of a phenolic hydroxyl group with a suitable alkylating agent, followed by cyclization to form the dihydrobenzo[b][1,4]dioxin structure.

    Coupling with Benzamidoacetate: The final step involves the esterification of the isoxazole intermediate with benzamidoacetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring and the dihydrobenzo[b][1,4]dioxin moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamido group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. Studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, in vitro assays have demonstrated that certain isoxazole derivatives can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic development against malignancies .

2. Antimicrobial Effects
The compound's structural features suggest it may possess antimicrobial properties. Preliminary studies have assessed its efficacy against Gram-positive and Gram-negative bacteria, with findings indicating minimum inhibitory concentrations that could support its development as a new antimicrobial agent .

3. Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of compounds containing the dihydrobenzo[b][1,4]dioxin moiety. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate typically involves several steps:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Coupling Reactions : The isoxazole derivative is coupled with benzamidoacetate to form the final product. This step often requires specific catalysts and reaction conditions to promote efficient bond formation.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. The results showed promising antimicrobial activity with MIC values indicating effectiveness against resistant strains.

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action

The mechanism of action of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole ring and the benzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name/ID Core Heterocycle Key Substituents/Functional Groups Pharmacological Notes Reference
Target Compound Isoxazole Dihydrobenzodioxin, 2-benzamidoacetate ester Hypothetical CNS/anticancer activity -
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazole, phenethylamino, ethyl benzoate Unspecified (likely kinase inhibitor)
4a–4u (2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) Imidazole Nitro-styryl, dihydrobenzodioxin-carboxylate Anticancer/antimicrobial (inferred from synthesis context)
Dendalone 3-hydroxybutyrate Sesterterpenoid Hydroxybutyrate ester Antileukemic activity
Thiazol-5-ylmethyl carbamates Thiazole Carbamate, hydroperoxypropan, diphenylhexan Protease inhibition (hypothetical)

Key Observations:

Heterocyclic Core :

  • The target’s isoxazole shares electronic similarities with imidazole () and thiazole (), but its reduced basicity compared to imidazole may alter binding specificity .
  • Dihydrobenzodioxin in the target and compounds enhances aromatic stacking and metabolic stability compared to simpler benzene rings in I-6273 .

Ester vs. Carbamate Linkages :

  • The target’s benzamidoacetate ester offers greater hydrolytic stability than the carbamates in , which are prone to enzymatic cleavage .

Hypothetical Pharmacological Comparison

  • Anticancer Potential: The dihydrobenzodioxin moiety in the target and compounds may confer DNA intercalation or topoisomerase inhibition, similar to anthracyclines .
  • CNS Activity : Dihydrobenzodioxin’s structural similarity to benzodioxane (e.g., paroxetine) suggests possible serotonin reuptake modulation .
  • Enzyme Inhibition : The isoxazole core may target cyclooxygenase (COX) or phosphodiesterases, akin to ’s methylisoxazole derivatives .

Biological Activity

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features, including the isoxazole and dioxin moieties, suggest a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The IUPAC name for this compound highlights its complex structure, which includes an isoxazole ring and a benzamidoacetate functional group. The molecular formula is C19H18N2O5C_{19}H_{18}N_{2}O_{5} with a molecular weight of approximately 366.36 g/mol.

PropertyValue
Molecular FormulaC19H18N2O5C_{19}H_{18}N_{2}O_{5}
Molecular Weight366.36 g/mol
Functional GroupsIsoxazole, Benzamide

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including:

  • Neuroprotection : The isoxazole ring may confer neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Structural similarities with known anti-inflammatory agents suggest the compound could exhibit similar effects.
  • Anticancer Potential : Preliminary studies indicate that derivatives of compounds containing dioxin structures may possess anticancer properties.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases.
  • Receptor Binding : Potential binding to neurotransmitter receptors could mediate its neuroprotective effects.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into their activity:

  • Synthesis of Isoxazole Derivatives :
    • A study synthesized various isoxazole derivatives and evaluated their biological activities, finding that modifications to the isoxazole ring significantly affected their potency against cancer cell lines .
  • Neuroprotective Studies :
    • In vitro assays demonstrated that compounds similar to this compound exhibited protective effects on neuronal cells subjected to oxidative stress .
  • Anti-inflammatory Activity :
    • Compounds with dioxin structures have been shown to reduce inflammation markers in cellular models, suggesting that this compound may also possess similar anti-inflammatory properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole)Contains isoxazole and dioxin structurePotential anti-cancer properties
5-(2,3-Dihydrobenzo[b][1,4]dioxin)carboxylic acidLacks isoxazole but retains dioxinPossible anti-inflammatory effects
5-(Phenylisoxazole) derivativesSimilar phenyl and isoxazole componentsVaried activities including antimicrobial

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the benzodioxin core via cyclization reactions using precursors like catechol derivatives under acidic conditions.

Isoxazole ring construction via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, as described for structurally similar compounds .

Esterification or coupling to attach the benzamidoacetate moiety using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

  • Purification : Techniques such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol or ethyl acetate/hexane mixtures) are critical for isolating intermediates and final products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are used to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates empirical formula by comparing experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the isoxazole ring formation?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance reaction efficiency by maintaining precise temperature control and reducing side reactions, as demonstrated in similar benzodioxin-isoxazole syntheses .
  • Catalyst Screening : Transition-metal catalysts (e.g., Cu(I) for cycloadditions) or microwave-assisted synthesis can accelerate reaction kinetics .
  • In-situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KDK_D) to immobilized targets like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, guiding mutagenesis studies to validate key residues .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations and identify metabolic instability .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, as seen in related benzodioxin derivatives .
  • In Silico ADMET Prediction : Tools like SwissADME evaluate absorption/distribution parameters to refine experimental design .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic buffers, oxidative stress (H2_2O2_2), and UV light, followed by HPLC analysis to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition thresholds .
  • Long-term Stability Assays : Store the compound at varying temperatures/humidity levels (ICH guidelines) and monitor purity via NMR .

Data Interpretation and Validation

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign ambiguous peaks .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to confirm structural assignments .
  • Collaborative Validation : Cross-check data with independent labs or open-access databases (e.g., PubChem) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., benzamido group, isoxazole position) using parallel synthesis or combinatorial chemistry .
  • Biological Screening : Test analogs against a panel of targets (e.g., cancer cell lines, enzyme assays) to correlate structural changes with activity .
  • QSAR Modeling : Use software like MOE or Schrödinger to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.